molecular formula C24H22FNO2 B2887189 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-70-9

5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2887189
CAS RN: 850907-70-9
M. Wt: 375.443
InChI Key: XSTPPQAKYKYGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMIQ and is a derivative of isoquinoline.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research around the compound 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one primarily focuses on its synthesis, chemical properties, and potential applications in various fields. For instance, research on similar isoquinoline derivatives has explored their synthesis methods, structural characteristics, and reactivity to develop new compounds with potential biological or pharmacological activities. Isoquinolines are known for their diverse applications in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The incorporation of fluorine atoms into organic molecules, as seen in this compound, is a common strategy to modulate their chemical and biological properties, such as metabolic stability, lipophilicity, and bioavailability (Belsten & Dyke, 1968).

Potential Biological Activities

While direct studies on this specific compound may be limited, research on structurally related isoquinoline derivatives has revealed a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For example, isoquinoline derivatives have been evaluated for their antimicrobial properties against various pathogens, showing promising activity that warrants further investigation. These studies contribute to the understanding of how structural modifications, such as the introduction of fluorine or specific substituents, can influence the biological activities of isoquinoline compounds. Such insights are valuable for the design of new therapeutic agents based on the isoquinoline scaffold (Hayashi et al., 2002).

Applications in Material Science and Fluorescence

Isoquinoline derivatives have also found applications in material science, particularly in the development of fluorescent materials. The structural features of isoquinolines, including the presence of aromatic systems and heteroatoms, make them excellent candidates for fluorescent compounds. These materials can be used in various applications, such as biological imaging, sensors, and optoelectronic devices. The research in this area aims to explore the photophysical properties of isoquinoline-based compounds and optimize their fluorescence characteristics for specific applications (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTPPQAKYKYGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

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